

# The Discovery and Development of GSK8175: A Technical Guide

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK8175 is a potent, second-generation, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its development was undertaken as a backup program to address the metabolic liabilities of a predecessor compound, GSK5852. While GSK5852 showed promising antiviral activity, it suffered from a short plasma half-life in humans due to facile benzylic oxidation. The strategic redesign leading to GSK8175 successfully mitigated this issue, resulting in a clinical candidate with a significantly improved pharmacokinetic profile and robust antiviral efficacy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of GSK8175.

## The Rationale for a Second-Generation NS5B Inhibitor

The initial clinical candidate, GSK5852, a non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrated potent antiviral activity. However, its clinical progression was hampered by a short plasma half-life of approximately 5 hours in human volunteers.[1][2] This was attributed to rapid metabolism via oxidation at the benzylic position.[1][2] This metabolic instability necessitated a backup program to identify a new clinical candidate with improved pharmacokinetic properties while retaining the broad antiviral spectrum of the original

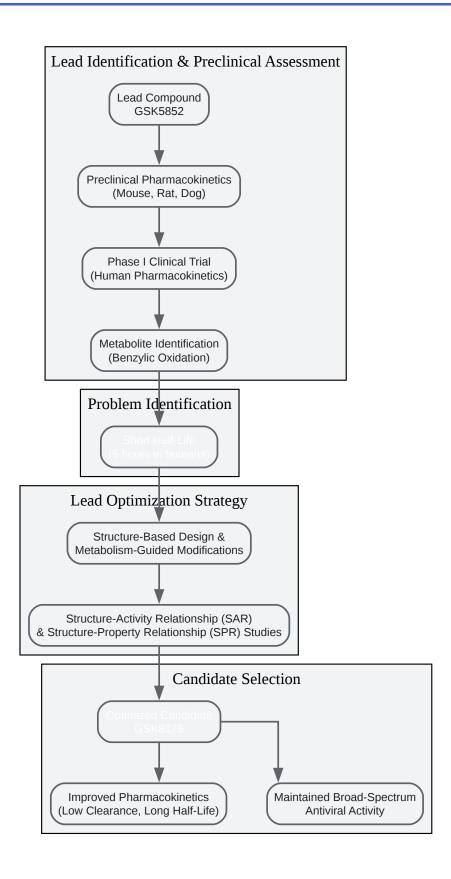


compound.[1][2] The primary goal was to design a molecule with low in vivo clearance across preclinical species, which would translate to a longer half-life and potentially a lower therapeutic dose in humans.[1]

## From GSK5852 to GSK8175: A Lead Optimization Workflow

The development of **GSK8175** from its predecessor, GSK5852, was a classic example of a metabolism-driven lead optimization campaign. The workflow involved a systematic approach to identify and address the metabolic liabilities of the initial lead compound.





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Caption: Lead optimization workflow from GSK5852 to **GSK8175**.

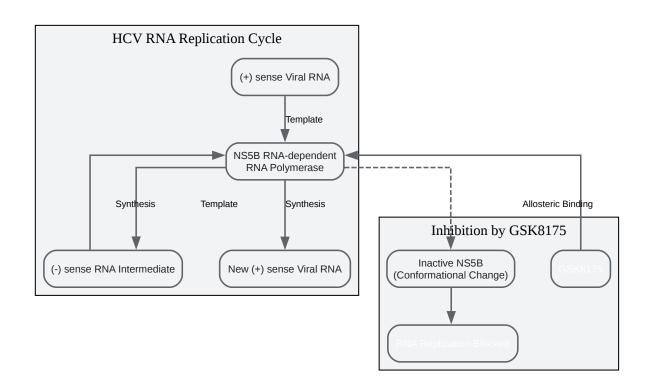


# Mechanism of Action: Inhibition of HCV NS5B Polymerase

**GSK8175** is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] The NS5B polymerase is a crucial enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3][4] It catalyzes the polymerization of ribonucleoside triphosphates (rNTPs) using the viral positive-strand RNA as a template to produce a negative-strand intermediate, which then serves as a template for the synthesis of new positive-strand viral genomes.[3][4]

**GSK8175** binds to an allosteric site on the NS5B enzyme, away from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.[1] X-ray crystallography studies of **GSK8175** co-crystallized with the NS5B protein have revealed unique protein-inhibitor interactions mediated by an extensive network of ordered water molecules.[1]





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Caption: Mechanism of action of **GSK8175** on HCV RNA replication.

## **Quantitative Data Summary**

**Table 1: In Vitro Antiviral Activity of GSK8175** 

HCV Genotype/Mutant	EC50 (nM)	Assay Type
Genotype 1a (Wild-Type)	Data not publicly available	Transiently Transfected Replicon
Genotype 1b (Wild-Type)	Data not publicly available	Stable Replicon
Genotype 1a (316Y Mutant)	Data not publicly available	Transiently Transfected Replicon
Genotype 1b (316N Mutant)	Data not publicly available	Stable Replicon



While the primary publication states broad-spectrum activity, specific EC50 values were provided in the supporting information which is not publicly accessible.[1]

Table 2: Preclinical Pharmacokinetic Profile of GSK8175

Species	Clearance (% of Hepatic Blood Flow)	Bioavailability (%)	Dosing
Mouse	< 13%	43-82%	5 mg/kg (solution dose)
Rat	< 13%	43-82%	5 mg/kg (solution dose)
Dog	< 13%	43-82%	5 mg/kg (solution dose)
Monkey	< 13%	Data not publicly available	Data not publicly available

Data extracted from Chong et al., J. Med. Chem. 2019.[1]

Table 3: Human Pharmacokinetic Profile of GSK8175

Parameter	Value
Plasma Half-Life (t1/2)	60-63 hours
Cmax	Data not publicly available
AUC	Data not publicly available

Data from a first-in-human study mentioned in Chong et al., J. Med. Chem. 2019.[1] Specific clinical trial data for **GSK8175** is not publicly available. A trial for a similarly named compound, GSK2878175, exists but it is not confirmed to be the same molecule.[5]

# Key Experimental Protocols HCV Replicon Assays



The antiviral activity of **GSK8175** was evaluated using both stable and transient HCV replicon assays.[1]

Objective: To determine the concentration of **GSK8175** required to inhibit HCV RNA replication by 50% (EC50).

#### General Protocol Outline:

- Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in appropriate media. [6][7]
- · Replicon Constructs:
  - Stable Replicon Assay: Cells are transfected with a subgenomic HCV replicon RNA that contains a selectable marker (e.g., neomycin resistance). Cells that successfully replicate the viral RNA will survive in the presence of the selection agent (e.g., G418).[7]
  - Transient Replicon Assay: Cells are transfected with a subgenomic HCV replicon RNA that contains a reporter gene (e.g., luciferase).
- Compound Treatment: The replicon-containing cells are treated with serial dilutions of GSK8175.
- Endpoint Measurement:
  - Stable Replicon Assay: The level of HCV RNA is typically quantified using Northern blotting or RT-qPCR.
  - Transient Replicon Assay: The activity of the reporter enzyme (e.g., luciferase) is measured, which correlates with the level of HCV RNA replication. [6][7]
- Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

### In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of **GSK8175** were assessed in various preclinical species.[1]

Objective: To determine the clearance, bioavailability, and half-life of **GSK8175** in vivo.



#### General Protocol Outline:

- Animal Models: Studies were conducted in mice, rats, and dogs.[1]
- Dosing:
  - Intravenous (IV) Administration: A single dose of GSK8175 is administered intravenously to determine clearance and volume of distribution.
  - Oral (PO) Administration: A single oral dose of GSK8175 is administered to determine oral bioavailability.
- Blood Sampling: Blood samples are collected at various time points after dosing.
- Sample Analysis: The concentration of GSK8175 in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).

### Synthesis of GSK8175

A convergent, eight-stage synthesis of **GSK8175** has been developed.[8] This improved route has an overall yield of 20%, a significant improvement over the previous 13-step linear sequence.[8] A key step in the synthesis is a Chan-Lam coupling between a halogenated aryl pinacol boronate ester and an aryl methanesulfonamide.[8]

### Conclusion

The discovery and development of **GSK8175** represent a successful example of a rational, metabolism-driven drug design strategy. By identifying and addressing the metabolic liabilities of the initial lead compound, GSK5852, researchers were able to develop a second-generation HCV NS5B inhibitor with a markedly improved pharmacokinetic profile. The long half-life of **GSK8175** in humans, a direct result of its enhanced metabolic stability, positioned it as a promising clinical candidate for the treatment of chronic hepatitis C. This in-depth guide



provides a technical overview of the key data and methodologies that underpinned the development of this significant antiviral agent.

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